BC-1215 is a small molecule inhibitor that selectively targets the F-box protein Fbxo3. [] It is classified as an E3 ligase inhibitor, specifically targeting the SCF (SKP1-cullin 1-F-box protein) complex. [] This complex plays a crucial role in the ubiquitin-proteasome system (UPS), which is responsible for tagging proteins for degradation within the cell. By inhibiting Fbxo3, BC-1215 prevents the degradation of specific proteins, modulating various cellular processes and influencing inflammatory responses. [, ]
BC-1215 exerts its effects by inhibiting the activity of the F-box protein Fbxo3. [, , , ] Fbxo3 is a component of the ubiquitin E3 ligase complex, which targets specific proteins for degradation by the proteasome. In particular, Fbxo3 promotes the degradation of another E3 ligase component, Fbxl2. [] Fbxl2, in turn, regulates the ubiquitination and degradation of proteins involved in inflammation and neuronal signaling, including TRAF proteins, RIM1α, and HIPK2. [, , ]
By inhibiting Fbxo3, BC-1215 stabilizes Fbxl2, leading to the subsequent degradation of target proteins like TRAF2, RIM1α, and HIPK2. [, , ] This modulation of protein levels downstream of Fbxl2 ultimately disrupts signaling pathways involved in inflammation and neuronal activity.
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7